6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with 3-[4-(diethylamino)phenyl]prop-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-methylcoumarin: Similar in structure but with different substituents, leading to variations in its chemical and biological properties.
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another compound with a similar core structure but different functional groups, affecting its reactivity and applications.
Uniqueness
6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the chloro and diethylamino groups, which confer specific chemical reactivity and potential biological activities. These structural features distinguish it from other similar compounds and make it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKYZRQYOXOIP-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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